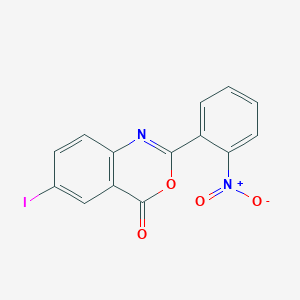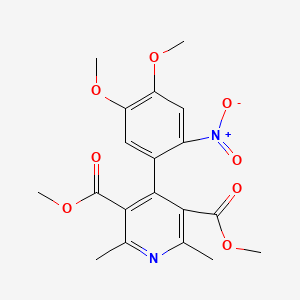![molecular formula C15H16N4O3S B3494323 3-[2-(1H-imidazol-5-yl)ethyl]-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3494323.png)
3-[2-(1H-imidazol-5-yl)ethyl]-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one
描述
3-[2-(1H-imidazol-5-yl)ethyl]-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that features a quinazolinone core structure with an imidazole moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(1H-imidazol-5-yl)ethyl]-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Quinazolinone Core: Starting with 2-aminobenzamide, which undergoes cyclization with an appropriate aldehyde to form the quinazolinone core.
Introduction of the Imidazole Moiety: The imidazole ring is introduced through a nucleophilic substitution reaction, where an imidazole derivative reacts with a suitable electrophile.
Dimethoxylation and Sulfanylidene Formation:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the imidazole ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydroquinazolinone derivatives.
Substitution Products: Various substituted quinazolinone derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
Biology and Medicine:
- Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
- Explored for its antimicrobial properties, particularly against resistant strains of bacteria and fungi.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
- Used in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-[2-(1H-imidazol-5-yl)ethyl]-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with molecular targets such as enzymes and DNA. The imidazole moiety can bind to metal ions, affecting enzyme activity, while the quinazolinone core can intercalate into DNA, disrupting its function and leading to cell death.
相似化合物的比较
3-[2-(1H-imidazol-5-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one: Lacks the methoxy groups, which may affect its solubility and reactivity.
6,7-Dimethoxy-2-sulfanylidene-1H-quinazolin-4-one: Lacks the imidazole moiety, which may reduce its biological activity.
Uniqueness:
- The presence of both the imidazole moiety and the methoxy groups in 3-[2-(1H-imidazol-5-yl)ethyl]-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one enhances its chemical versatility and potential biological activity compared to similar compounds.
属性
IUPAC Name |
3-[2-(1H-imidazol-5-yl)ethyl]-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-21-12-5-10-11(6-13(12)22-2)18-15(23)19(14(10)20)4-3-9-7-16-8-17-9/h5-8H,3-4H2,1-2H3,(H,16,17)(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCJJNLYQFWRAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)CCC3=CN=CN3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-Aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3494253.png)

![dimethyl 5-{[(4-chlorobenzyl)sulfonyl]amino}isophthalate](/img/structure/B3494264.png)
![4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B3494266.png)
![2-(4-chlorophenoxy)-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B3494272.png)

![N-cyclohexyl-3,4-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B3494282.png)
![N-(4-methoxyphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B3494289.png)
![N-(4-chloro-2,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3494290.png)
![N-[2-(1H-pyrrol-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B3494300.png)
![N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3494309.png)
![4-[4-(4-fluorophenyl)-5-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B3494315.png)
![ETHYL 4-({8-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)BENZOATE](/img/structure/B3494320.png)
